5-Amino-2-fluoro-N-methylbenzamide hydrochloride
Overview
Description
5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl. It is a derivative of benzamide and contains an amino group, a fluorine atom, and a methyl group attached to the benzene ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzonitrile as the starting material.
Nitration: The 2-fluorobenzonitrile undergoes nitration to introduce the amino group, resulting in 2-fluoro-5-nitrobenzonitrile.
Reduction: The nitro group in 2-fluoro-5-nitrobenzonitrile is then reduced to an amino group, forming 2-fluoro-5-aminobenzonitrile.
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding 2-fluoro-5-aminobenzoic acid.
Amide Formation: The carboxylic acid is converted to its corresponding amide, 2-fluoro-5-aminobenzamide, through reaction with methylamine.
Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of each step in the synthesis process.
Types of Reactions:
Oxidation: The amino group in this compound can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.
Amide Formation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Amide Formation: Methylamine (CH3NH2) and hydrochloric acid (HCl) are typically used for amide formation.
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-nitro-2-fluoro-N-methylbenzamide hydrochloride.
Reduction: The reduction of the nitro group results in this compound.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Amide Formation: The reaction with methylamine forms N-methylbenzamide derivatives.
Scientific Research Applications
5-Amino-2-fluoro-N-methylbenzamide hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Amino-2-fluoro-N-methylbenzamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but the compound typically interacts with specific amino acids or functional groups within the enzyme.
Comparison with Similar Compounds
N-methylbenzamide
4-amino-2-fluoro-N-methylbenzamide
2-fluoro-5-aminobenzamide
Properties
IUPAC Name |
5-amino-2-fluoro-N-methylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVKPIDBHRSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.